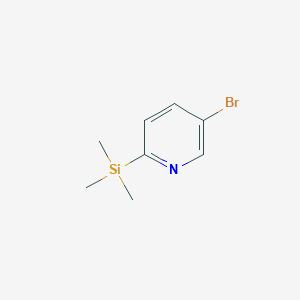

5-Bromo-2-(trimethylsilyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi . It is used in various chemical reactions and has several applications in the field of chemistry.

Synthesis Analysis

The synthesis of substituted pyridines, including 5-Bromo-2-(trimethylsilyl)pyridine, involves a ring cleavage methodology reaction. This process allows for the introduction of various functional groups to the pyridine . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(trimethylsilyl)pyridine consists of a pyridine ring with a bromine atom at the 5th position and a trimethylsilyl group at the 2nd position .Chemical Reactions Analysis

5-Bromo-2-(trimethylsilyl)pyridine can undergo various chemical reactions. For instance, it can participate in ring cleavage reactions to introduce various functional groups to the pyridine . It can also be converted into different derivatives using whole cells of Burkholderia sp. MAK1 .Physical And Chemical Properties Analysis

5-Bromo-2-(trimethylsilyl)pyridine has a molecular weight of 230.177 Da . More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structures

5-Bromo-2-(trimethylsilyl)pyridine has been utilized in the synthesis and characterization of various molecular structures. For instance, it was involved in the preparation of 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine via metallation and subsequent treatment with specific reagents (Riedmiller et al., 1999). Additionally, its role in the synthesis and crystal structure of 2,5-Bis(2-pyridyl)thiophene was highlighted, demonstrating its versatility in forming complex organic compounds (Al-taweel, 2002).

Spectroscopic, Optical, and Biological Studies

5-Bromo-2-(trimethylsilyl)pyridine has been studied for its spectroscopic and optical properties. Detailed spectroscopic characterization was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density functional theory (DFT) methods were employed to explore its structure and properties (Vural & Kara, 2017). Furthermore, its application in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction was investigated, highlighting its potential in medicinal chemistry (Ahmad et al., 2017).

Catalytic and Pharmaceutical Applications

The compound has also been employed in catalytic processes, such as the deprotonative coupling of pyridines with aldehydes, emphasizing its utility in chemical synthesis (Shigeno et al., 2019). Moreover, its role in the preparation of key intermediates for pharmaceuticals, such as anticancer agents, has been documented, showcasing its significance in drug development (Song et al., 2004).

Mecanismo De Acción

Target of Action

5-Bromo-2-(trimethylsilyl)pyridine is primarily used in the field of organic synthesis, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are organoboron reagents, which are used in these reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in SM cross-coupling reactions . In this process, an organoboron reagent is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial aspect of organic synthesis .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-2-(trimethylsilyl)pyridine are primarily related to the formation of carbon-carbon bonds in organic compounds . The downstream effects of these pathways include the synthesis of a wide range of organic compounds, which can be used in various applications, from pharmaceuticals to materials science .

Result of Action

The result of the action of 5-Bromo-2-(trimethylsilyl)pyridine is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of 5-Bromo-2-(trimethylsilyl)pyridine can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the presence of other chemicals, the temperature, and the pH of the reaction environment . Therefore, it’s crucial to optimize these conditions to ensure the efficacy and stability of the compound’s action.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5-bromopyridin-2-yl)-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNSi/c1-11(2,3)8-5-4-7(9)6-10-8/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBFMBYDNYNGEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467277 |

Source

|

| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(trimethylsilyl)pyridine | |

CAS RN |

291312-74-8 |

Source

|

| Record name | 5-Bromo-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)